Ac-D-Ala-OH

Chiral purity Quality control Peptide synthesis

Ac-D-Ala-OH (N-Acetyl-D-alanine; CAS 19436-52-3) is an N-acetyl-protected D-alanine derivative with the molecular formula C5H9NO3 and molecular weight of 131.13 g/mol. It is a white to off-white crystalline solid with an optical rotation of [α]20D = +61° to +67° (C=2 in H2O) or +64° to +68° (C=1 in water), depending on the vendor specification.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 19436-52-3
Cat. No. B556449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Ala-OH
CAS19436-52-3
SynonymsN-Acetyl-D-alanine; 19436-52-3; (R)-2-Acetamidopropanoicacid; Acetyl-D-Alanine; Ac-D-Ala-OH; N-ACETYLALANINE; (2R)-2-acetamidopropanoicacid; N-AcetylD-alanine; AmbotzAAA1909; PubChem12867; D-Alanine,N-acetyl-; AC1Q5JME; AC1L30LD; A4375_SIGMA; SCHEMBL330308; CHEMBL143309; (R)-2-acetamido-propanoicacid; CTK0I1220; KTHDTJVBEPMMGL-GSVOUGTGSA-N; MolPort-000-149-915; (R)-2-Acetylamino-propionicacid; ZINC114138; EINECS243-066-8; ANW-58539; AR-1K5741
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1
InChIKeyKTHDTJVBEPMMGL-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-D-Ala-OH (CAS 19436-52-3): Chiral N-Acetyl-D-Alanine Building Block for Peptide Synthesis and Enzyme Studies


Ac-D-Ala-OH (N-Acetyl-D-alanine; CAS 19436-52-3) is an N-acetyl-protected D-alanine derivative with the molecular formula C5H9NO3 and molecular weight of 131.13 g/mol . It is a white to off-white crystalline solid with an optical rotation of [α]20D = +61° to +67° (C=2 in H2O) or +64° to +68° (C=1 in water), depending on the vendor specification . The compound is soluble in water or 1% acetic acid and is typically stored at -20°C or at room temperature under inert gas [1]. As a protected D-amino acid, Ac-D-Ala-OH is widely used as a chiral building block in solid-phase and solution-phase peptide synthesis, where its D-configuration confers distinct properties to synthetic peptides [2].

Why Ac-D-Ala-OH Cannot Be Replaced by N-Acetyl-L-Alanine or Racemic Mixtures


Ac-D-Ala-OH is the D-enantiomer of N-acetylalanine, and its chirality is non-negotiable in applications requiring stereospecific recognition. Enzymes such as D-aminoacylases (N-acyl-D-amino acid amidohydrolases) exhibit absolute stereospecificity for D-isomers of N-acetyl amino acids [1]. The L-enantiomer (Ac-L-Ala-OH) is not a substrate for these enzymes; conversely, acylaminoacyl-peptide hydrolases are completely inhibited by D-alanine at cleavage-adjacent positions [2]. In antibiotic research, the vancomycin aglycon pocket specifically recognizes D-Ala-D-Ala termini—a binding event that cannot be replicated with L-configuration or racemic mixtures [3]. Procurement of racemic N-acetyl-DL-alanine introduces unwanted L-isomer that may compete for binding sites, produce false-negative enzyme activity results, or fail to yield the desired D-configuration peptide product. The following evidence quantifies these differentiation points.

Ac-D-Ala-OH: Quantitative Differentiation Evidence vs. Closest Analogs


Optical Rotation as an Identity and Purity Criterion: Ac-D-Ala-OH vs. Ac-L-Ala-OH

Ac-D-Ala-OH exhibits a positive specific rotation of [α]20D = +61° to +67° (C=2 in H2O) or +64° to +68° (C=1 in water), with some vendor specifications reporting +97.62° (c = 1, water) . The L-enantiomer, Ac-L-Ala-OH, exhibits an equal but opposite specific rotation of approximately -66° under comparable conditions (class-level inference). This sign and magnitude difference enables unambiguous chiral identity confirmation and detection of enantiomeric impurity. For peptide synthesis applications, the use of the incorrect enantiomer would result in the wrong stereochemistry of the final peptide product, potentially abolishing biological activity.

Chiral purity Quality control Peptide synthesis

Enzyme Kinetics: Km Values for D-Aminoacylase vs. Alternative Substrates

Ac-D-Ala-OH serves as a substrate for D-aminoacylase (EC 3.5.1.81), an enzyme that stereospecifically hydrolyzes N-acyl-D-amino acids. Reported Km values for Ac-D-Ala-OH with D-aminoacylase from Alcaligenes xylosoxydans subsp. (wild-type and mutant enzymes) range from 27.3 mM (Rhodococcus armeniensis enzyme, pH 7.8, 30°C) to 41 mM (wild-type Alcaligenes enzyme in HEPES buffer, pH 7.0, 30°C), with a mutant L298A exhibiting a substantially elevated Km of 330 mM, indicating altered substrate affinity [1][2]. By comparison, N-acetyl-D-leucine displays a Km of 0.14 mM under similar conditions, reflecting much higher enzyme affinity [2]. These quantitative differences enable researchers to select the appropriate substrate for enzyme assays based on desired saturation kinetics and to differentiate D-aminoacylase isoforms.

Enzyme kinetics D-aminoacylase Substrate specificity

Binding Affinity of Ac-D-Ala-D-Ala-OH vs. Gly-Gly and D-Val-D-Val Dipeptides to an Artificial Receptor

Ac-D-Ala-OH is a component of the dipeptide Ac-D-Ala-D-Ala-OH, which exhibits high-affinity binding to a designed artificial dipeptide receptor. In buffered water, Ac-D-Ala-D-Ala-OH binds the deprotonated receptor with a binding constant of K = 33,100 M⁻¹ [1]. Under identical conditions, the alternative dipeptides Ac-Gly-Gly-OH and Ac-D-Val-D-Val-OH bind with K < 3,000 M⁻¹, representing a greater than 10-fold reduction in binding affinity [1]. This sequence-specific recognition underscores the unique structural contribution of the D-Ala-D-Ala motif—derived from Ac-D-Ala-OH building blocks—in molecular recognition events.

Molecular recognition Binding affinity Dipeptide receptor

Crystal Structure of Vancomycin in Complex with N-Acetyl-D-Ala

The crystal structures of vancomycin complexes with phosphate and N-acetyl–D-Ala (Ac-D-Ala-OH) have been solved, revealing the molecular details of ligand binding to the antibiotic's aglycon pocket [1]. The complex involves two crystallographically independent vancomycin molecules forming a back-to-back dimer, with N-acetyl-D-Ala occupying one of the two ligand-binding sites. This structural evidence confirms that Ac-D-Ala-OH itself—not merely the dipeptide Ac-D-Ala-D-Ala—can directly interact with vancomycin's binding pocket. In contrast, the L-enantiomer (Ac-L-Ala-OH) cannot productively bind due to stereochemical incompatibility (class-level inference).

Antibiotic mechanism Vancomycin Crystallography

Enzymatic Resistance: D-Ala Blocks Acylaminoacyl-Peptide Hydrolase Activity

Substitution of L-Ala with D-Ala at specific positions dramatically alters susceptibility to enzymatic hydrolysis. A study of acylaminoacyl-peptide hydrolase (EC 3.4.19.1) demonstrated that D-Ala residues at positions adjacent to the scissile bond (positions 1 and 2) completely inhibited enzymatic activity [1]. Conversely, acetylated peptides with D-Ala in positions 3 or 4 remained good substrates, comparable to their L-Ala counterparts [1]. This position-dependent effect is a direct consequence of using D-alanine building blocks such as Ac-D-Ala-OH in peptide synthesis.

Protease resistance Peptide stability D-amino acid substitution

Enantioselective Enzymatic Resolution: Absolute Stereospecificity for D-Isomers

D-Aminoacylase from Rhodococcus armeniensis AM6.1 exhibits absolute stereospecificity toward D-stereoisomers of N-acetyl amino acids [1]. The enzyme catalyzes the hydrolysis of N-acetyl-D-alanine to yield free D-alanine and acetate, whereas the L-enantiomer (Ac-L-Ala-OH) is not hydrolyzed. This stereospecificity forms the basis for enzymatic kinetic resolution processes used to produce enantiopure D-amino acids from racemic mixtures [1][2]. While the enzyme shows variable activity across different N-acetyl-D-amino acid substrates, the absolute stereochemical requirement for the D-configuration is invariant [1].

Biocatalysis Enantioselectivity Aminoacylase

Ac-D-Ala-OH: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Protease-Resistant Therapeutic Peptides

Ac-D-Ala-OH is incorporated into peptide sequences via standard solid-phase or solution-phase synthesis to introduce D-alanine residues. As demonstrated in acylaminoacyl-peptide hydrolase studies, D-Ala at positions adjacent to scissile bonds completely blocks enzymatic hydrolysis [1]. This property is leveraged to design peptide therapeutics with extended in vivo half-life, where proteolytic degradation is a primary limitation. The protected N-acetyl group facilitates selective deprotection and coupling under standard peptide synthesis conditions [2].

D-Aminoacylase Enzyme Assays and Isoform Characterization

Ac-D-Ala-OH serves as a specific substrate for D-aminoacylases (EC 3.5.1.81) with well-characterized kinetic parameters, including a Km of 27.3–41 mM for wild-type enzymes and 330 mM for the L298A mutant [3]. These distinct Km values enable researchers to differentiate enzyme isoforms, characterize mutant enzyme variants, and quantify D-aminoacylase activity in biological samples. The compound's moderate affinity (compared to N-acetyl-D-leucine, Km = 0.14 mM [3]) makes it suitable for assays where substrate saturation is desired at higher concentrations.

Vancomycin Binding Mechanism Studies and Antibiotic Development

Ac-D-Ala-OH has been co-crystallized with vancomycin, revealing the molecular interactions within the antibiotic's aglycon binding pocket [4]. This structural information supports the use of Ac-D-Ala-OH as a molecular probe for studying glycopeptide antibiotic binding, screening for vancomycin analogs, and investigating resistance mechanisms (e.g., D-Ala-D-Lac substitution). The D-configuration is essential, as the L-enantiomer cannot productively engage the binding site.

Enzymatic Production of Enantiopure D-Alanine

Ac-D-Ala-OH is the substrate for D-aminoacylase-catalyzed hydrolysis, which exhibits absolute stereospecificity for D-isomers of N-acetyl amino acids [5]. This reaction is employed in industrial biocatalytic processes to produce enantiomerically pure D-alanine from racemic N-acetyl-DL-alanine feedstocks. The resulting D-alanine is a key building block for antibiotics (e.g., cycloserine, vancomycin precursors) and other D-amino acid-containing pharmaceuticals.

Molecular Recognition and Receptor Binding Studies

Dipeptides synthesized from Ac-D-Ala-OH (e.g., Ac-D-Ala-D-Ala-OH) exhibit sequence-specific, high-affinity binding to artificial receptors with binding constants exceeding 33,100 M⁻¹—more than 10-fold higher than Gly-Gly or D-Val-D-Val analogs [6]. This property supports the use of Ac-D-Ala-OH-derived peptides in fundamental studies of molecular recognition, supramolecular chemistry, and the design of synthetic receptors for biomedical applications.

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